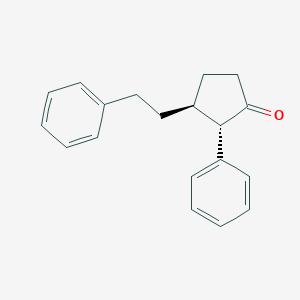
2,3-Di(1H-pyrrol-2-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Di(1H-pyrrol-2-yl)pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
準備方法
The synthesis of 2,3-Di(1H-pyrrol-2-yl)pyrazine typically involves several steps:
Cyclization: This method involves the formation of the pyrazine ring through cyclization reactions.
Ring Annulation: This process adds additional rings to the existing structure, enhancing the compound’s complexity.
Cycloaddition: This method involves the addition of multiple reactants to form the desired heterocyclic structure.
Direct C-H Arylation: This method directly introduces aryl groups into the pyrrole ring.
Industrial production methods often involve the use of transition-metal-free strategies, which are more environmentally friendly and cost-effective. For example, the preparation of pyrrolo[1,2-a]pyrazines can be achieved using enones in a three-step process involving cross-coupling, addition of propargylamine, and intramolecular cyclization .
化学反応の分析
2,3-Di(1H-pyrrol-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like m-chloroperbenzoic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: m-Chloroperbenzoic acid
Reducing Agents: Sodium borohydride
Catalysts: Transition metals like palladium or nickel
Major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which exhibit different biological activities .
科学的研究の応用
2,3-Di(1H-pyrrol-2-yl)pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is used in drug discovery and development, particularly for its potential to treat various diseases.
Industry: It is employed in the production of organic materials and natural products.
作用機序
The mechanism of action of 2,3-Di(1H-pyrrol-2-yl)pyrazine involves its interaction with various molecular targets and pathways. For instance, it exhibits kinase inhibitory activity by binding to the active site of kinases, thereby preventing their phosphorylation activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
類似化合物との比較
2,3-Di(1H-pyrrol-2-yl)pyrazine can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
The uniqueness of this compound lies in its dual pyrrole and pyrazine rings, which confer a broad spectrum of biological activities and make it a versatile scaffold for drug discovery .
特性
CAS番号 |
827030-25-1 |
|---|---|
分子式 |
C12H10N4 |
分子量 |
210.23 g/mol |
IUPAC名 |
2,3-bis(1H-pyrrol-2-yl)pyrazine |
InChI |
InChI=1S/C12H10N4/c1-3-9(13-5-1)11-12(16-8-7-15-11)10-4-2-6-14-10/h1-8,13-14H |
InChIキー |
YPOHJGPXXBELAW-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C2=NC=CN=C2C3=CC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)
![(Propan-2-yl)[bis(trifluoromethyl)]phosphane](/img/structure/B14224889.png)
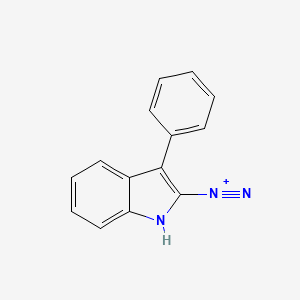
![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)
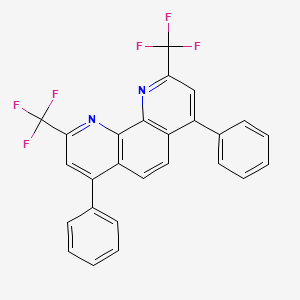
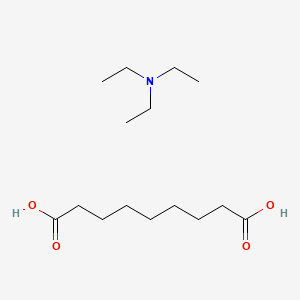
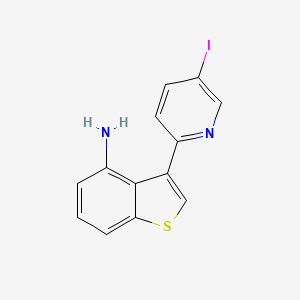
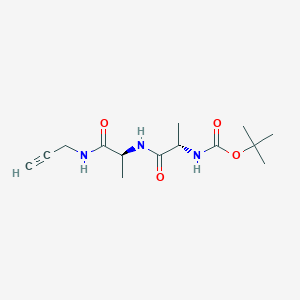
![Butanamide, N-[(1S)-2-oxocycloheptyl]-](/img/structure/B14224932.png)
![1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B14224940.png)

